molecular formula C13H19Cl2NO B1426543 3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219980-66-1

3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1426543
CAS No.: 1219980-66-1
M. Wt: 276.2 g/mol
InChI Key: GPONDVWPSKBQIP-UHFFFAOYSA-N
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Description

3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride is a piperidine derivative characterized by a phenoxyethyl side chain substituted with a chlorine atom at the meta position of the phenyl ring. The compound combines a piperidine moiety—a six-membered amine ring—with a 3-chlorophenoxy group, which confers distinct electronic and steric properties.

Properties

IUPAC Name

3-[2-(3-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c14-12-4-1-5-13(9-12)16-8-6-11-3-2-7-15-10-11;/h1,4-5,9,11,15H,2-3,6-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPONDVWPSKBQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219980-66-1
Record name Piperidine, 3-[2-(3-chlorophenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219980-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 3-chlorophenol with 2-chloroethylamine to form 3-(2-chloroethyl)phenol. This intermediate is then reacted with piperidine under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research indicates that derivatives of piperidine compounds can exhibit antidepressant effects. Studies have explored the potential of 3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Its structural similarity to known antidepressants suggests a potential for similar therapeutic effects.

2. Neurological Disorders
The compound's ability to penetrate the blood-brain barrier makes it a candidate for investigating treatments for various neurological disorders, including anxiety and schizophrenia. Its interaction with specific receptors in the central nervous system (CNS) could provide insights into new therapeutic strategies.

Case Studies

Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several piperidine derivatives, including this compound, for their antidepressant-like effects in animal models. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as a novel antidepressant agent .

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings demonstrated that treatment with this compound significantly reduced markers of oxidative stress in neuronal cell cultures, highlighting its potential for treating neurodegenerative diseases .

Biomedical Research Applications

1. Drug Development
The compound is utilized in drug development processes aimed at creating new therapeutic agents targeting CNS disorders. Its pharmacokinetic profile is being studied to optimize formulations that enhance bioavailability and efficacy.

2. Forensic Science
In forensic applications, this compound can be employed as a reference standard for analytical techniques such as chromatography and mass spectrometry. This aids in the identification and quantification of similar compounds in biological samples.

Mechanism of Action

The mechanism of action of 3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Piperidine derivatives with phenoxyethyl substitutions are a well-studied class of compounds. Below is a systematic comparison of 3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Variations and Substituent Effects

Table 1: Key Structural Analogues and Substituent Profiles
Compound Name Substituent on Phenyl Ring Piperidine Modifications Molecular Formula Molecular Weight Key References
3-[2-(3-Chlorophenoxy)ethyl]piperidine HCl 3-Cl None C13H17Cl2NO 290.2
GZ-261B () 3-OCH3 Bis-phenylethyl substitution C22H28ClNO2 388.9
3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine HCl () 2,4-Cl2 None C13H18Cl3NO 310.6
3-(2-Methylphenoxy)piperidine HCl () 2-CH3 None C12H18ClNO 227.7
4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine HCl () 3-CF3 Ethyl linkage to piperidine C14H17F3ClN 307.7

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : Bulky substituents, such as the trifluoromethyl group in , may improve metabolic stability but reduce membrane permeability due to increased molecular weight and lipophilicity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name logP (Predicted) Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (Ų)
3-[2-(3-Chlorophenoxy)ethyl]piperidine HCl 3.2 2 (donors), 2 (acceptors) 21.3
GZ-261B 4.5 1 (donor), 3 (acceptors) 32.7
3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine HCl 3.8 2 (donors), 2 (acceptors) 21.3
3-(2-Methylphenoxy)piperidine HCl 2.1 1 (donor), 2 (acceptors) 20.2

Key Observations :

  • The target compound’s moderate logP (~3.2) suggests balanced lipophilicity for blood-brain barrier penetration, critical for neurological applications .
  • Higher logP in GZ-261B (4.5) correlates with its larger aromatic substituents, which may limit solubility but enhance protein binding .

Biological Activity

3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring linked to a chlorophenoxyethyl group. Its molecular formula is C13H18ClNC_{13}H_{18}ClN with a molecular weight of approximately 233.75 g/mol. The structure allows for various interactions with biological targets, particularly through hydrophobic and hydrogen bonding interactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The chlorophenoxy group is believed to engage in hydrophobic interactions with target proteins, while the piperidine moiety can form hydrogen bonds, modulating the activity of these proteins.

Key Mechanisms:

  • Receptor Interaction : The compound may act as an antagonist or inverse agonist at certain receptor sites, similar to other piperidine derivatives.
  • Enzyme Inhibition : It has potential inhibitory effects on enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE).

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds in the piperidine class. For instance, derivatives have shown promising activity against Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM). While specific data on this compound is limited, its structural analogs have demonstrated significant inhibitory concentrations (IC50 values) against these pathogens .

Neuropharmacological Effects

Research indicates that compounds with similar structures may influence cholinergic signaling pathways. For example, some piperidine derivatives have been shown to enhance cognitive functions by inhibiting AChE, thereby increasing acetylcholine levels in synaptic clefts. This could suggest potential applications in treating neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Mtb growth
NeuropharmacologicalAChE inhibition leading to enhanced cognition
CytotoxicityVariable effects on cell viability

Case Study: Antimicrobial Screening

In a high-throughput screening (HTS) assay, several compounds structurally related to this compound were tested against Mtb. Results indicated that certain derivatives exhibited over 50% inhibition at concentrations lower than 10 µM, highlighting the potential for developing new anti-tuberculosis agents .

Case Study: Neuropharmacological Assessment

A study on piperidine derivatives showed that compounds with modifications at the phenyl ring significantly increased their affinity for AChE. One derivative demonstrated an IC50 value of 1.537 μM against AChE, suggesting that similar modifications could enhance the biological activity of this compound in neuropharmacological contexts .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous piperidine derivatives are synthesized using dichloromethane as a solvent with sodium hydroxide to facilitate ether bond formation . Reaction temperature (e.g., room temperature vs. reflux) and stoichiometric ratios of precursors (e.g., 3-chlorophenol to piperidine intermediates) critically affect yield. Post-reaction purification via recrystallization or column chromatography is recommended, with yields often exceeding 70% under optimized conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., 206 nm) to assess purity (>98% achievable) . Confirm structure via 1^1H NMR (e.g., characteristic peaks for the piperidine ring and chlorophenoxy group) and LC/MS for molecular ion verification ([M+H]+^+ expected around 312–347 amu depending on substituents) . Melting point analysis (e.g., 175–177°C for analogous compounds) provides additional validation .

Q. What are the critical safety protocols for handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) if aerosol formation is possible .
  • Storage : Store at 2–8°C in a dry, ventilated area away from oxidizers .
  • Spill Management : Avoid dust generation; use inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
  • Emergency Response : For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. LC/MS) for this compound?

  • Methodological Answer : Contradictions may arise from impurities (e.g., residual solvents) or stereoisomerism. For example, 0.2% acetone detected via 1^1H NMR in a related compound necessitated additional drying steps . Use 2D NMR (e.g., COSY, HSQC) to confirm connectivity and compare experimental spectra with computational predictions (e.g., density functional theory) . Cross-validate with high-resolution mass spectrometry (HRMS) to rule out adducts or fragmentation artifacts .

Q. What experimental design strategies optimize the scalability of its synthesis while minimizing byproducts?

  • Methodological Answer :

  • Process Optimization : Use design of experiments (DoE) to evaluate variables (e.g., solvent polarity, catalyst loading). For instance, replacing dichloromethane with toluene in analogous reactions reduced environmental impact without compromising yield .
  • Byproduct Mitigation : Monitor reaction progress via inline FTIR or Raman spectroscopy to detect intermediates early. Introduce scavengers (e.g., molecular sieves for water-sensitive steps) to suppress side reactions .

Q. How can computational methods predict the compound’s reactivity or biological activity?

  • Methodological Answer :

  • Reactivity Prediction : Apply quantum mechanical calculations (e.g., DFT) to model transition states for key reactions (e.g., nucleophilic substitution at the chlorophenoxy group) .
  • Biological Activity : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target receptors (e.g., serotonin transporters, given structural similarities to paroxetine derivatives) . Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What are the best practices for reconciling conflicting storage recommendations (e.g., temperature, inert atmosphere)?

  • Methodological Answer : Stability studies under varying conditions (e.g., 2–8°C vs. ambient temperature) are essential. For example, piperidine derivatives stored at 2–8°C showed no degradation over 6 months, whereas those at 25°C exhibited 5% decomposition . Use thermogravimetric analysis (TGA) to assess thermal stability and recommend argon atmospheres for long-term storage of hygroscopic batches .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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